molecular formula C25H28F3N5O6S B2674318 FAK ligand-Linker Conjugate 1 CAS No. 2307461-45-4

FAK ligand-Linker Conjugate 1

Katalognummer B2674318
CAS-Nummer: 2307461-45-4
Molekulargewicht: 583.58
InChI-Schlüssel: OSVHAJNGZCDBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FAK ligand-Linker Conjugate 1 is a chemical compound designed to facilitate PROTAC-mediated protein degradation . This compound consists of a ligand specifically targeting FAK and a PROTAC linker module, which acts as a recruitment agent for E3 ligases including VHL, CRBN, MDM2, and IAP .


Molecular Structure Analysis

The molecular structure of FAK ligand-Linker Conjugate 1 is C25H28F3N5O6S with a molecular weight of 583.58 .


Physical And Chemical Properties Analysis

FAK ligand-Linker Conjugate 1 is a solid, white to off-white compound . It has a molecular weight of 583.58 and a formula of C25H28F3N5O6S . It is soluble in DMSO at a concentration of 100 mg/mL .

Wissenschaftliche Forschungsanwendungen

Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy

FAK ligand-Linker Conjugate 1 is a part of the Proteolysis-targeting chimeras (PROTACs) which are engineered techniques for targeted protein degradation . A bifunctional PROTAC molecule with two covalently-linked ligands recruits target protein and E3 ubiquitin ligase together to trigger proteasomal degradation of target protein by the ubiquitin-proteasome system . PROTAC has emerged as a promising approach for targeted therapy in various diseases, particularly in cancers .

Targeted Cancer Therapies

Targeted cancer therapies aim to target cancer-associated biomolecules (such as oncoproteins) and interfere with their oncogenic cellular processes in cancer tissues . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to target overexpressed or overactivated proteins in cancer .

Overcoming Drug Resistance

Traditional targeted therapies often face challenges such as limited therapeutic benefit, drug resistance, and off-target effect . FAK ligand-Linker Conjugate 1, as a part of PROTACs, can potentially overcome these challenges by degrading the target proteins instead of merely inhibiting them .

Ubiquitin-Proteasome System (UPS)

FAK ligand-Linker Conjugate 1, as a part of PROTACs, can be used to hijack the Ubiquitin-Proteasome System (UPS) to degrade proteins of interest (POI) in living cells .

Recruitment of E3 Ligases

FAK ligand-Linker Conjugate 1 incorporates a ligand for FAK, and a PROTAC linker, which recruit E3 ligases (such as VHL, CRBN, MDM2, and IAP) . This recruitment is crucial for the degradation of proteins of interest (POI) via the Ubiquitin-Proteasome System (UPS) .

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase over-expressed in different solid cancers . FAK ligand-Linker Conjugate 1, as a ligand for FAK, can be used to inhibit FAK, thereby potentially preventing tumor development and metastasis formation .

Wirkmechanismus

FAK ligand-Linker Conjugate 1 operates by incorporating a ligand for FAK and a PROTAC linker, which recruit E3 ligases such as VHL, CRBN, MDM2, and IAP . This mechanism allows for extensive use in PROTAC-mediated protein degradation .

Zukünftige Richtungen

The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . The development of targeted inhibitors against FAK presents a promising therapeutic strategy .

Eigenschaften

IUPAC Name

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHAJNGZCDBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAK ligand-Linker Conjugate 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.